N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride
Description
N-[3-(Dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide hydrochloride (CAS: 1052537-38-8) is a structurally complex small molecule with a molecular formula of C₂₄H₂₅ClN₄O₅S and a molecular weight of 517.0 g/mol . The compound features a 5-nitrothiophene-2-carboxamide core linked to a dimethylaminopropyl group and a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety. The hydrochloride salt enhances its solubility in polar solvents, though specific physicochemical data (e.g., melting point, water solubility) remain unreported in available literature . This compound is of interest due to its hybrid heterocyclic architecture, which may confer unique electronic or pharmacodynamic properties.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2.ClH/c1-20(2)6-3-7-21(17(23)14-4-5-16(28-14)22(24)25)18-19-11-8-12-13(27-10-26-12)9-15(11)29-18;/h4-5,8-9H,3,6-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPLNARWPPNIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C18H18N4O6S |
| Molecular Weight | 394.43 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter transporters. Research indicates that it may act as a selective serotonin transporter (SERT) modulator. This interaction is crucial as SERT plays a significant role in regulating serotonin levels in the brain, which are associated with mood regulation, anxiety, and other central nervous system functions .
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds similar to this one exhibit antidepressant-like effects in animal models. The modulation of SERT can lead to increased serotonin availability in synaptic clefts, potentially alleviating depressive symptoms .
- Neuroprotective Effects : Some derivatives of this compound have demonstrated neuroprotective properties in vitro and in vivo. These effects are attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells .
- Anti-cancer Potential : Preliminary studies suggest that the compound may have anti-cancer properties. It has been shown to induce apoptosis in certain cancer cell lines, although the exact mechanism remains under investigation .
Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, the administration of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide led to significant reductions in behavioral despair indicators compared to control groups . The results indicated a dose-dependent response correlating with SERT occupancy.
Study 2: Neuroprotection
A study assessing the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress demonstrated that it significantly reduced cell death and preserved neuronal integrity . The findings suggest potential therapeutic applications for neurodegenerative diseases.
Study 3: Anti-cancer Activity
Research conducted on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways . Further investigations are needed to elucidate the specific molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s 5-nitrothiophene-2-carboxamide core distinguishes it from analogs like the 6-chlorobenzothiazole derivative (CAS: 1215480-59-3) and the thiadiazole-containing compound (CAS: 476465-24-4) .
Substituent Variations: The [1,3]dioxolo-benzothiazole group in the target compound contrasts with the 1,3-dioxoisoindolin-2-yl group in CAS: 1215480-59-3. The former’s fused dioxole ring may confer rigidity and altered π-π stacking behavior, while the latter’s isoindolinone system introduces additional hydrogen-bonding sites .
Pharmacophore Implications: The dimethylaminopropyl chain is conserved in both the target compound and CAS: 1215480-59-3, suggesting a role in solubility or target engagement (e.g., cationic interactions with biological membranes) .
Synthetic Considerations :
- Synthesis of carboxamide derivatives (e.g., via EDCI/HOBt-mediated coupling, as in ) may face challenges with nitro-group stability under reducing conditions . By contrast, chloro or dioxole substituents (e.g., in CAS: 1215480-59-3) are less reactive, enabling milder synthetic protocols.
Methodological Considerations for Similarity Assessment
Structural similarity analyses (e.g., Tanimoto coefficients, pharmacophore mapping) must account for:
- Electrostatic Profiles : The nitro group’s electron-withdrawing nature vs. chloro’s inductive effects.
- Topological Complexity : Fused dioxolo-benzothiazole vs. simpler benzothiazole systems .
- Biological Relevance: Similarity metrics may misclassify compounds with divergent cores but conserved side chains (e.g., dimethylaminopropyl), underscoring the need for multi-parameter evaluation .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can researchers optimize reaction conditions to improve yields?
- Methodological Answer : Synthesis involves multi-step reactions, including coupling of the benzothiazole-dioxolo moiety with the nitrothiophene-carboxamide core. Key considerations:
- Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during coupling steps .
- Optimize solvent polarity (e.g., dimethylformamide or methylene chloride) and temperature to enhance solubility of intermediates .
- Purify intermediates via column chromatography or recrystallization, monitored by TLC/HPLC .
- Reference : Benzoxazole derivative syntheses (e.g., dichloroacetyl intermediates) highlight similar optimization strategies for heterocyclic systems .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, the dimethylamino group’s protons appear as a singlet near δ 2.2–2.5 ppm .
- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretching at ~1650–1700 cm, nitro groups at ~1520 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?
- Methodological Answer :
- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to confirm target specificity .
- Metabolite Profiling : Analyze compound stability in assay media via LC-MS to rule out degradation artifacts .
- Structural Dynamics : Employ molecular dynamics (MD) simulations to assess conformational changes affecting activity in varying pH or ionic conditions .
Q. What strategies are recommended for improving the aqueous solubility of this hydrophobic compound in pharmacological studies?
- Methodological Answer :
- Salt Formation : Explore alternative counterions (e.g., sulfate instead of hydrochloride) to modulate solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .
- Nanoformulation : Use lipid-based nanoparticles or cyclodextrin complexes, characterized by dynamic light scattering (DLS) and TEM .
- Reference : Membrane technology advancements (e.g., CRDC subclass RDF2050104) inform nanoparticle fabrication for hydrophobic APIs .
Q. How can AI-driven computational tools accelerate the optimization of this compound’s synthetic pathway?
- Methodological Answer :
- Reaction Prediction : Train machine learning models on existing benzothiazole reaction datasets to predict optimal catalysts or solvents .
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in large-scale reactions, minimizing byproduct formation .
- DoE Integration : Apply design-of-experiments (DoE) software to systematically vary parameters (e.g., temperature, stoichiometry) and identify robust conditions .
Methodological Challenges
Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH, monitoring degradation via HPLC at 0, 1, 2, and 4 weeks .
- Light Exposure Studies : Use USP-compliant light cabinets to assess photolytic degradation, correlating results with UV-vis spectroscopy .
- Mass Balance Analysis : Quantify degradation products and ensure >95% mass accountability .
Q. How can researchers validate the compound’s mechanism of action when initial kinase inhibition assays show non-specific binding?
- Methodological Answer :
- Competitive Binding Assays : Use ATP-competitive inhibitors (e.g., staurosporine) to confirm target engagement in dose-response studies .
- CRISPR Knockout Models : Generate cell lines lacking the putative kinase target to isolate off-target effects .
- Thermal Shift Assays : Monitor protein melting shifts to validate direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
